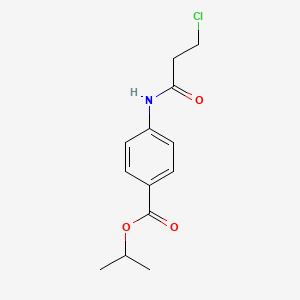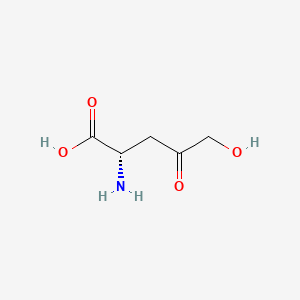
5-Hydroxy-4-oxonorvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid derivative known for its biological activities. It was first isolated from Streptomyces species and has shown potential in various scientific and medical applications due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-oxonorvaline can be synthesized through a divergent, enantioselective synthetic strategy. One common method involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This process yields (S)-allylglycine, which serves as a starting material for further reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enantioselective synthesis approach mentioned above can be scaled up for industrial applications, ensuring high yields and enantiomeric excess .
化学反応の分析
Types of Reactions
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino alcohols .
科学的研究の応用
5-Hydroxy-4-oxonorvaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Industry: Its unique properties make it valuable for developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Hydroxy-4-oxonorvaline involves the inhibition of homoserine dehydrogenase, an enzyme crucial for amino acid synthesis. The compound forms a covalent adduct with the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD), leading to potent antifungal activity .
類似化合物との比較
Similar Compounds
Norvaline: A non-proteinogenic amino acid with similar biological activities.
ɣ-Oxonorvaline: Another derivative used for site-specific protein modification.
ɣ-Hydroxynorvaline: Known for its antidiabetic properties.
Uniqueness
5-Hydroxy-4-oxonorvaline stands out due to its potent antifungal and antitubercular properties, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
26911-39-7 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
InChIキー |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)CO |
正規SMILES |
C(C(C(=O)O)N)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
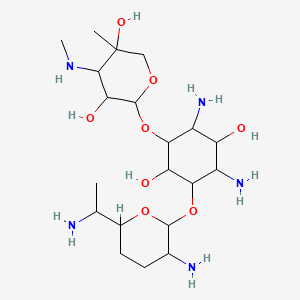
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
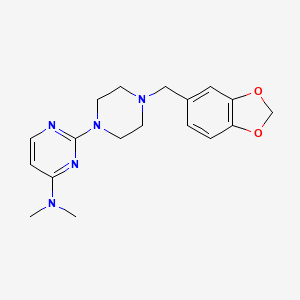
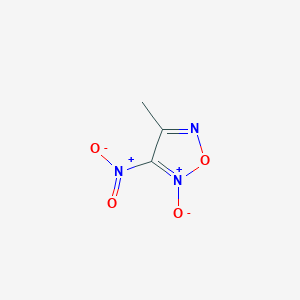
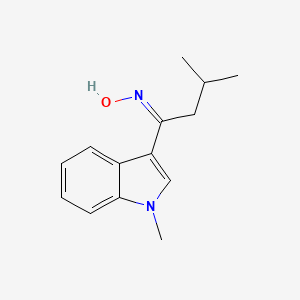
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
